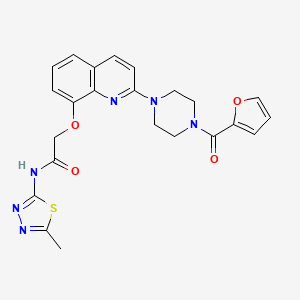
2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H22N6O4S and its molecular weight is 478.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule featuring multiple functional groups, including a piperazine ring, quinoline structure, and a furan-2-carbonyl moiety. This unique combination suggests potential pharmacological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, emphasizing its therapeutic potential based on existing research findings.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 358.43 g/mol
Structural Features
The compound's structure is characterized by:
- A quinoline backbone that is known for its diverse biological activities.
- A piperazine unit which often enhances the binding affinity to biological targets.
- A furan-2-carbonyl group that may contribute to its reactivity and interaction with various biological molecules.
Antimicrobial Activity
Research indicates that derivatives of quinoline and piperazine exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing these structures can inhibit the growth of various bacterial strains, suggesting their potential as antibiotics.
Anti-inflammatory Effects
The presence of the furan and quinoline structures in this compound suggests it may possess anti-inflammatory properties. Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The piperazine ring may enhance this effect by improving receptor binding.
Anticancer Potential
The anticancer activity of quinoline derivatives has been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. This activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By inhibiting COX enzymes, the compound can reduce inflammation and pain.
- Interference with Cellular Signaling : The compound may disrupt signaling pathways involved in cancer cell growth and survival.
- DNA Interaction : Quinoline derivatives are known to intercalate into DNA, potentially leading to cytotoxic effects in cancer cells.
Study Overview
A study conducted on similar quinoline-piperazine hybrids evaluated their biological activity profile against several targets, including bacterial strains and cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their efficacy .
| Compound Name | Activity Type | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound A | Antimicrobial | 15 | E. coli |
| Compound B | Anticancer | 10 | HeLa |
| Compound C | Anti-inflammatory | 20 | COX-1 |
Case Study: Anticancer Activity
A specific case study focused on a derivative of this compound showed promising results against breast cancer cell lines. The study reported an IC50 value of 12 µM, indicating potent cytotoxicity compared to standard chemotherapeutics . This highlights the potential for developing new cancer therapies based on this molecular framework.
Eigenschaften
IUPAC Name |
2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c1-15-26-27-23(34-15)25-20(30)14-33-17-5-2-4-16-7-8-19(24-21(16)17)28-9-11-29(12-10-28)22(31)18-6-3-13-32-18/h2-8,13H,9-12,14H2,1H3,(H,25,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZERFPSWGFJXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














